Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 1823182-35-9
VCID: VC2768890
InChI: InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H10ClF4N3O2S
Molecular Weight: 395.8 g/mol

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

CAS No.: 1823182-35-9

Cat. No.: VC2768890

Molecular Formula: C14H10ClF4N3O2S

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate - 1823182-35-9

CAS No. 1823182-35-9
Molecular Formula C14H10ClF4N3O2S
Molecular Weight 395.8 g/mol
IUPAC Name ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate
Standard InChI InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Standard InChI Key AJNXTGVOCZFDJA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl

Chemical Structure and Properties

Structural Features

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate contains several notable structural elements that contribute to its potential biological activity. The compound features a pyrimidine ring connected to a pyridine ring, with multiple functional groups including chloro, trifluoromethyl, and fluoro substituents. These halogens and halogen-containing groups often enhance the lipophilicity and metabolic stability of drug molecules. Additionally, the thioacetate group provides another point for potential biological interactions.

The connectivity between the pyrimidine and pyridine rings creates a biaryl system that can adopt various conformations, potentially affecting how the molecule interacts with biological targets. The presence of the electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) distributed across the structure likely influences the electron density distribution, which can impact binding interactions with proteins or other biological macromolecules.

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of this compound:

PropertyValue/Description
CAS Number1823182-35-9
Molecular FormulaC14H10ClF4N3O2S
Molecular Weight395.8 g/mol
IUPAC Nameethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate
Standard InChIInChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Standard InChIKeyAJNXTGVOCZFDJA-UHFFFAOYSA-N
AppearanceNot specified in available data
SolubilityNot specified in available data

The compound contains both hydrophobic elements (aromatics rings, halogen substituents) and hydrophilic groups (carbonyl, nitrogen atoms), suggesting an intermediate level of water solubility. The presence of the ester group makes it potentially susceptible to hydrolysis under basic or acidic conditions, which could be relevant for its stability and metabolism in biological systems.

Synthesis and Characterization

Characterization Methods

Characterization of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate would typically involve multiple analytical techniques to confirm its structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR would be essential for structure confirmation. The 1H-NMR would reveal the protons of the ethyl group, methylene group, and aromatic rings, while 13C-NMR would identify the carbon atoms in the structure, including the carbonyl, aromatic, and aliphatic carbons.

  • Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns that support the structural assignment.

  • Infrared (IR) Spectroscopy: IR would identify functional groups such as the ester carbonyl, C-F bonds, and aromatic features.

  • X-ray Crystallography: If crystalline, this would provide definitive confirmation of the three-dimensional structure.

  • Elemental Analysis: This would confirm the elemental composition of the compound.

For related compounds, characterization often includes verification of purity through techniques like thin-layer chromatography (TLC), as mentioned for similar pyrimidine derivatives in the literature .

Research Findings and Related Compounds

Compound ClassRepresentative StructureReported Activities
Pyrimidine derivatives4-aryl-5-cyano thiouracilAntimicrobial activity
Thiazolopyrimidines7-(p-chlorophenyl)-2,5-dioxo-3,5-dihydro-2H- thiazolo[3,2-a]pyrimidine-6-carbonitrileAntimicrobial activity
Triazolopyrimidines7-(p-chlorophenyl)-5-oxo-1,5-dihydro- triazolo[4,3-a]pyrimidine-6-carbonitrileAntimicrobial activity

The structural similarities between these compounds and Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate suggest potential biological activities that could be explored in future research .

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